molecular formula C21H24FN3O3S B2820330 N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 862741-90-0

N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2820330
CAS No.: 862741-90-0
M. Wt: 417.5
InChI Key: GHFVHFAEPYZTPR-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a structurally complex small molecule characterized by:

  • A 1,3-oxazole core substituted at position 5 with an amine-linked 3-(dimethylamino)propyl chain.
  • A 4-fluorobenzenesulfonyl group at position 4 of the oxazole ring, contributing to electron-withdrawing and hydrogen-bonding capabilities.
  • A 4-methylphenyl group at position 2, enhancing lipophilicity and steric bulk.

Its structural features balance hydrophilicity (via the dimethylamino group) and target-binding affinity (via sulfonamide and aromatic groups) .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFVHFAEPYZTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs from the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Oxazole 4-Fluorobenzenesulfonyl, 4-methylphenyl, dimethylamino propyl ~435 (estimated) Moderate lipophilicity (logP ~2.5)*
Example 53 () Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, isopropylamide, chromenone 589.1 Higher molecular weight, MP 175–178°C
4-(4-Fluoro-α-phenylstyryl)-N,N-dimethyleaniline (Isomer A/B, ) Benzene Styryl, dimethylamino ~280 (estimated) Planar structure, fluorescence potential
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide () Benzamide Hydrazine, methylpropanamide ~250 (estimated) High polarity, potential for H-bonding
N-[3-(1-Benzyl-1H-indol-3-yl)propyl]-4-methoxybenzenesulfonamide () Indole Methoxybenzenesulfonamide, benzyl ~450 (estimated) Bulky substituents, enhanced lipophilicity

*Estimated via computational tools (e.g., ChemDraw).

Key Findings from Structural Analysis

Bioavailability and Solubility: The target compound’s dimethylamino propyl chain likely improves aqueous solubility at physiological pH compared to non-amine analogs like Example 53 (), which lacks ionizable groups. This contrasts with the styryl-dimethylaniline isomers (), which may exhibit poor solubility due to rigidity and lack of charged groups .

Fluorine’s electronegativity may strengthen interactions with target proteins, similar to fluorinated kinase inhibitors .

Metabolic Stability: The oxazole core is less prone to oxidative metabolism compared to indole-containing analogs () but may be more reactive than benzene-based structures (). The dimethylamino group could undergo N-demethylation, a common metabolic pathway .

Research Implications and Limitations

  • Gaps in Evidence: No direct biological or pharmacokinetic data for the target compound were found in the provided materials. Comparisons rely on structural extrapolation.
  • Contradictions : While fluorination typically enhances metabolic stability, the labile oxazole ring in the target compound might offset this advantage compared to pyrimidine-based Example 53 .

Biological Activity

N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests that it may exhibit significant biological activity, particularly in the context of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22F1N3O2SC_{19}H_{22}F_{1}N_{3}O_{2}S and has a molecular weight of approximately 373.46 g/mol. The presence of the dimethylamino group and the fluorobenzenesulfonyl moiety suggests potential interactions with biological targets, possibly influencing its solubility and reactivity.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to interference with cellular signaling pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition : The oxazole ring in the compound may serve as a scaffold for enzyme inhibition. For instance, compounds with similar structures have been reported to inhibit enzymes like cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Neuroactivity : Given the presence of the dimethylamino group, there is potential for neuroactive properties. Compounds with similar functionalities have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

The biological activity can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
  • Inhibition of Protein Interactions : The sulfonamide group could facilitate interactions with proteins involved in tumor growth or inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels within cells, influencing oxidative stress responses.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that analogs of this compound reduced cell viability by inducing apoptosis through caspase activation pathways. Flow cytometry analyses confirmed increased sub-G1 phase populations indicative of apoptosis.
  • Neurotransmitter Release Studies : Research involving rat brain slices indicated that compounds with similar structures could enhance serotonin release, suggesting potential applications in treating mood disorders.

Data Tables

PropertyValue
Molecular FormulaC₁₉H₂₂F₁N₃O₂S
Molecular Weight373.46 g/mol
Anticancer ActivityCytotoxic to cancer cell lines
Enzyme InhibitionPotential COX inhibitor
NeuroactivityModulates neurotransmitter release

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